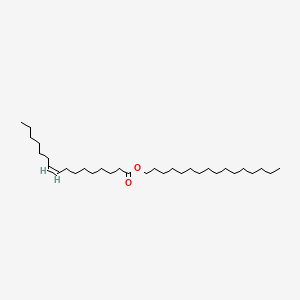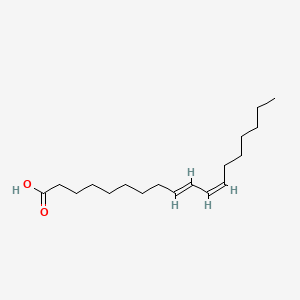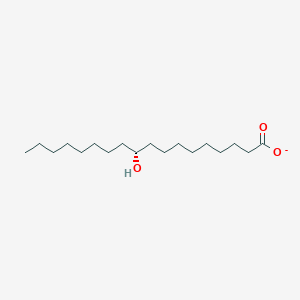
Palmityl palmitoleate
Übersicht
Beschreibung
Palmityl palmitoleate is a wax ester obtained by the formal condensation of hexadecan-1-ol with palmitoleic acid .
Synthesis Analysis
Palmityl palmitoleate may be synthesized through a process similar to palmitoylation. In palmitoylation, a palmitoyl group is added to cysteine residues of proteins, typically membrane proteins . This process enhances the hydrophobicity of proteins and contributes to their membrane association . The reverse reaction in mammalian cells is catalyzed by acyl-protein thioesterases (APTs) in the cytosol and palmitoyl protein thioesterases in lysosomes .Molecular Structure Analysis
The molecular formula of Palmityl palmitoleate is C32H62O2 . It has a molecular weight of 478.47498 g/mol . The systematic name for Palmityl palmitoleate is hexadecanyl 9Z-hexadecenoate .Chemical Reactions Analysis
Palmityl palmitoleate may undergo reactions similar to those of palmitoyl-CoA. Palmitoyl-CoA can be transported into the mitochondrial matrix by the carnitine shuttle system, and once inside can participate in beta-oxidation . Alternatively, palmitoyl-CoA is used as a substrate in the biosynthesis of sphingosine .Wissenschaftliche Forschungsanwendungen
Lipokine Function and Metabolic Impact
Palmityl palmitoleate, also known as palmitoleic acid, has been identified as a lipokine, a type of lipid that functions like a hormone. It is abundant in serum and tissues, particularly in adipose tissue and the liver. Palmitoleic acid has been shown to have significant metabolic effects on distant organs. It is involved in various metabolic processes, including the potential amelioration or prevention of insulin resistance and diabetes. Furthermore, it has mixed cardiovascular effects and correlates with obesity and hepatosteatosis (Frigolet & Gutiérrez-Aguilar, 2017).
Influence on Insulin Sensitivity and Glucose Tolerance
Circulating palmitoleic acid has been identified as an independent determinant of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals. It is positively correlated with fat mass and total non-esterified fatty acid (NEFA) levels. High palmitoleate concentrations can prevent the decrease in insulin sensitivity associated with excess palmitate (Tricò et al., 2019).
Role in Atherosclerosis and Hyperlipidemia
Dietary supplementation with palmitoleic acid has been shown to attenuate atherosclerosis progression and hyperlipidemia in certain animal models. It improves plasma and hepatic lipid profiles and reduces atherosclerotic plaque area. This suggests a potential role for dietary palmitoleic acid in the prevention of cardiovascular disease and diet-induced metabolic disorders (Yang et al., 2019).
Antioxidant and Anti-inflammatory Properties
Palmitoleic acid has demonstrated antioxidant properties, as seen in studies involving ram spermatozoa. It showed an increase in total motility and forward progressive motility, indicating its protective effects on sperm quality during storage. The supplementation with palmitoleic acid led to increased antioxidant activity levels and superoxide dismutase activities, suggesting its potential as an antioxidant source (Eslami et al., 2017).
Implications for Diabetes and Insulin Secretion
Palmitoleic acid has been studied for its effects on insulin secretion and mRNA levels in pancreatic β-cells. It can induce insulin secretion while inhibiting insulin mRNA expression, suggesting a complex role in the regulation of insulin and glucose metabolism (Yang & Gong, 2017).
Potential Therapeutic Uses
Despite its beneficial effects observed in cell culture and animal studies, human intervention studies are needed to fully understand the physiological effects of palmitoleic acid. It is suggested as a nonpharmacological strategy to prevent, control, or ameliorate chronic metabolic and inflammatory disorders, although more research is necessary to confirm this potential (de Souza et al., 2018).
Eigenschaften
IUPAC Name |
hexadecyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-31H2,1-2H3/b16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHRXIRYXGNEDS-PEZBUJJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmityl palmitoleate | |
CAS RN |
22393-83-5 | |
| Record name | Cetyl palmitoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CETYL PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/962I97113K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the production of palmityl palmitoleate in the research?
A1: The research demonstrates, for the first time, the successful biosynthesis and accumulation of substantial amounts of neutral lipids, including palmityl palmitoleate, in E. coli []. This was achieved by introducing genes from the jojoba plant (Simmondsia chinensis) and the bacterium Acinetobacter baylyi into E. coli. The engineered E. coli strain produced jojoba oil-like wax esters, including palmityl palmitoleate, in the presence of oleate []. This breakthrough holds potential for the biotechnological production of cheaper jojoba oil equivalents from readily available and inexpensive resources using engineered microorganisms [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)




![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B1236001.png)

![4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol](/img/structure/B1236003.png)
